
2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid appears to be a derivative of 2,3-diaminobutanoic acids and 4-aryl-3-hydroxyiminobutan-2-ones, based on the structural motifs present in the molecules described in the provided papers. The compound likely contains an amino acid backbone modified with additional functional groups that confer unique chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as 2,3-diaminobutanoic acids, involves the nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine. The choice of protecting groups is crucial for controlling the stereochemistry of the resulting product . Although the exact synthesis of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is not detailed, it may similarly involve strategic protection and deprotection steps, as well as the use of nucleophilic addition reactions.
Molecular Structure Analysis
The molecular structure of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is not explicitly described in the provided papers. However, the structure likely includes a 2,3-diaminobutanoic acid skeleton with additional substituents. The presence of a 3-hydroxypropylamino group suggests a linkage to the amino acid backbone, while the 3-nitroanilino moiety indicates an aromatic substitution, which could affect the molecule's electronic properties and reactivity .
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid. However, the reactions of similar compounds involve the condensation of 2-(hydroxyimino)-3-oxobutanal with primary amines, leading to the formation of various substituted products . The nitro group on the aniline portion of the molecule could participate in electrophilic substitution reactions, while the oxobutanoic acid moiety could undergo typical carboxylic acid reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid can be inferred to some extent from the properties of related compounds. The presence of multiple functional groups, such as the hydroxy, amino, and carboxylic acid groups, suggests that the compound would exhibit both hydrophilic and hydrophobic characteristics, potentially affecting its solubility and interaction with biological molecules. The nitro group could confer additional reactivity, particularly in reductive environments .
Wissenschaftliche Forschungsanwendungen
Plant Betalains: Chemistry and Biochemistry
Betalains, vacuolar pigments composed of a nitrogenous core structure, are synthesized from tyrosine. They form a variety of violet betacyanins and yellow betaxanthins in plants, serving as chemosystematic markers across several families within the Caryophyllales order. Betalains' biosynthesis involves key enzymes like bifunctional tyrosinase and DOPA dioxygenase, leading to their application in pharmaceutical and cosmetic preparations due to their safety, water solubility, and functional value alongside bioavailability. They are under-utilized despite their potential, indicating a need for further exploration in these areas (Khan & Giridhar, 2015).
Hydroxyproline Determination
Hydroxyproline analysis, critical for understanding protein and collagen structure, reflects on methodologies for the sensitive and reliable detection of this amino acid. Such analytical techniques are foundational in research concerning protein synthesis and degradation, which could be relevant when considering the structural analysis or modification of complex compounds like "2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid" (Stegemann & Stalder, 1967).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids, including caffeic acid, ferulic acid, and others, exhibit significant antioxidant properties. These compounds, found in a variety of plants and foods, can scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases. The antioxidant activity of these acids is influenced by their structure, indicating the importance of molecular configuration in their biological activities. This aspect of chemical research highlights the relevance of studying the structural activity relationships of compounds, including "2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid", for potential antioxidant applications (Razzaghi-Asl et al., 2013).
Eigenschaften
IUPAC Name |
2-(3-hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c17-6-2-5-14-11(13(19)20)8-12(18)15-9-3-1-4-10(7-9)16(21)22/h1,3-4,7,11,14,17H,2,5-6,8H2,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPYQWKLYNVAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)
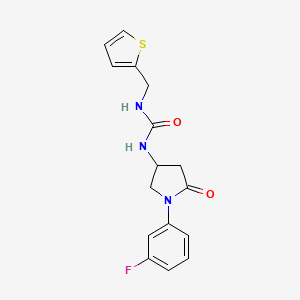
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)

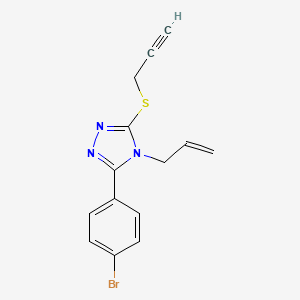
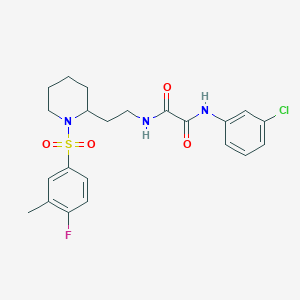
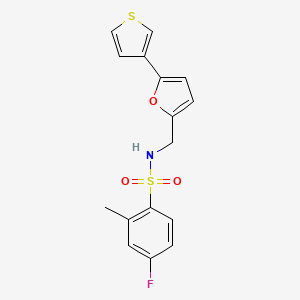

![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)
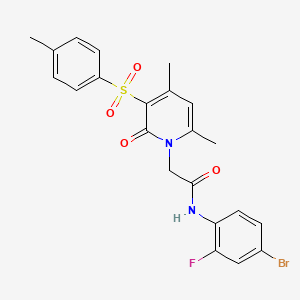
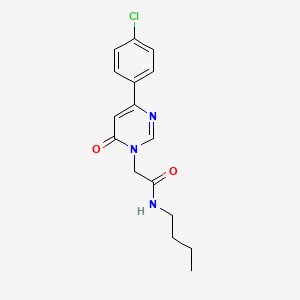
![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)